molecular formula C23H27N3OS2 B2504492 N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223955-06-3

N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2504492
CAS RN: 1223955-06-3
M. Wt: 425.61
InChI Key: HEOXKEMISUWOFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems. The thiophene and diazaspirodeca rings, along with the acetamide group, suggest a highly conjugated system, which could have interesting electronic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene rings can undergo electrophilic aromatic substitution reactions, while acetamide groups can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound. Typically, compounds with multiple ring systems and polar groups (like an acetamide) would have higher boiling points and melting points compared to simpler compounds .

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Evaluation

Thiophene analogues, such as those related to carcinogens benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The evaluation included in vitro tests like the Salmonella reverse-mutation assay and cell-transformation assay, indicating potential carcinogenicity but questioning their in vivo tumorigenic capability. This study underscores the importance of assessing chemical analogues' biological activities, including those with complex structures like N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (Ashby et al., 1978).

Acetamide and Formamide Derivatives: Biological Effects Update

The review on acetamide, formamide, and their derivatives' toxicology adds considerable knowledge about the biological consequences of exposure. It reflects on the importance of understanding different chemicals' biological responses to assess the safety and potential research applications of novel compounds, highlighting the complexity of chemical-biological interactions (Kennedy, 2001).

Environmental Degradation of Acetaminophen

The study on acetaminophen's environmental degradation by advanced oxidation processes (AOPs) sheds light on the environmental fate of pharmaceutical compounds. It discusses the by-products and their biotoxicity, which could offer insight into the environmental impact and degradation pathways of complex molecules like N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, emphasizing the need for responsible chemical synthesis and disposal practices (Qutob et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS2/c1-15-12-16(2)20(17(3)13-15)24-19(27)14-29-22-21(18-8-7-11-28-18)25-23(26-22)9-5-4-6-10-23/h7-8,11-13H,4-6,9-10,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOXKEMISUWOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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